molecular formula C10H15BrN2OS B14910988 2-(((4-Bromothiophen-2-yl)methyl)(methyl)amino)-N,N-dimethylacetamide

2-(((4-Bromothiophen-2-yl)methyl)(methyl)amino)-N,N-dimethylacetamide

Katalognummer: B14910988
Molekulargewicht: 291.21 g/mol
InChI-Schlüssel: MNJGSORNFGAIMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(((4-Bromothiophen-2-yl)methyl)(methyl)amino)-N,N-dimethylacetamide is a synthetic organic compound that contains a brominated thiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-Bromothiophen-2-yl)methyl)(methyl)amino)-N,N-dimethylacetamide typically involves the reaction of 4-bromothiophene-2-carbaldehyde with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction conditions often include the use of glacial acetic acid and a palladium catalyst to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(((4-Bromothiophen-2-yl)methyl)(methyl)amino)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the brominated thiophene ring to a thiophene ring without the bromine atom.

    Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiophene derivatives without the bromine atom.

    Substitution: Thiophene derivatives with various functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

2-(((4-Bromothiophen-2-yl)methyl)(methyl)amino)-N,N-dimethylacetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(((4-Bromothiophen-2-yl)methyl)(methyl)amino)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The brominated thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with cellular processes by binding to key proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(((4-Bromothiophen-2-yl)methyl)(methyl)amino)-N,N-dimethylacetamide is unique due to its specific combination of a brominated thiophene ring and a dimethylacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C10H15BrN2OS

Molekulargewicht

291.21 g/mol

IUPAC-Name

2-[(4-bromothiophen-2-yl)methyl-methylamino]-N,N-dimethylacetamide

InChI

InChI=1S/C10H15BrN2OS/c1-12(2)10(14)6-13(3)5-9-4-8(11)7-15-9/h4,7H,5-6H2,1-3H3

InChI-Schlüssel

MNJGSORNFGAIMK-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)CN(C)CC1=CC(=CS1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.